molecular formula C18H16N6S2 B2554249 3-(methylsulfanyl)-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4-phenyl-4H-1,2,4-triazole CAS No. 637325-36-1

3-(methylsulfanyl)-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4-phenyl-4H-1,2,4-triazole

Cat. No.: B2554249
CAS No.: 637325-36-1
M. Wt: 380.49
InChI Key: ILVVAJBROWTVTB-UHFFFAOYSA-N
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Description

3-(methylsulfanyl)-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4-phenyl-4H-1,2,4-triazole is a complex organic compound characterized by the presence of two triazole rings and multiple phenyl and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of hydrazine derivatives and phenyl isothiocyanates, followed by cyclization in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the triazole rings.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in ether or tetrahydrofuran (THF).

    Substitution: Nitric acid, bromine; reactions often conducted in sulfuric acid or acetic acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(methylsulfanyl)-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4-phenyl-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(methylsulfanyl)-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4-phenyl-4H-1,2,4-triazole is unique due to its dual triazole rings and multiple phenyl and methylsulfanyl groups, which confer specific chemical and biological properties not found in simpler compounds like Fenthion or 3-Methylsulfanyl-Propionic Acid Methyl Ester.

Properties

IUPAC Name

3-methylsulfanyl-5-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6S2/c1-25-17-21-19-15(23(17)13-9-5-3-6-10-13)16-20-22-18(26-2)24(16)14-11-7-4-8-12-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVVAJBROWTVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC=C2)C3=NN=C(N3C4=CC=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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